(S)-5-Hexanolide

Descripción

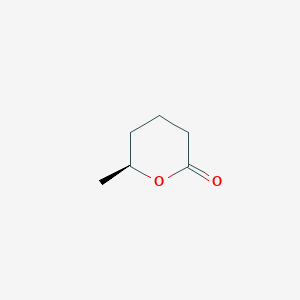

Structure

3D Structure

Propiedades

IUPAC Name |

(6S)-6-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTOWFMDBDPERY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428482 | |

| Record name | (S)-5-Hexanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16320-13-1 | |

| Record name | (S)-5-Hexanolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(S)-5-Hexanolide IUPAC name and synonyms

Chemical Identity, Asymmetric Synthesis, and Pharmaceutical Applications

Abstract

(S)-5-Hexanolide [(6S)-6-methyltetrahydro-2H-pyran-2-one] represents a critical chiral scaffold in organic synthesis, flavor chemistry, and chemical ecology. Unlike its racemic counterparts, the (S)-enantiomer exhibits distinct olfactory thresholds and serves as a stereochemical anchor for the synthesis of complex macrolides and statin-type pharmacophores. This guide provides a definitive technical analysis of the molecule, detailing its nomenclature, a self-validating chemoenzymatic synthesis protocol, and rigorous analytical characterization methods.

Part 1: Definitive Nomenclature & Physicochemical Profile

Confusion often arises from the trivial naming conventions of lactones. In a regulatory or drug development context, precise IUPAC designations are mandatory to avoid stereochemical ambiguity.

Table 1: Chemical Identity Matrix

| Parameter | Technical Specification |

| Primary IUPAC Name | (6S)-6-methyltetrahydro-2H-pyran-2-one |

| Systematic Name | (6S)-6-methyloxan-2-one |

| Common Technical Name | (S)- |

| Trivial Synonyms | (S)-5-Hexanolide; (S)-5-Hydroxyhexanoic acid lactone |

| CAS Registry Number | 16320-13-1 (Specific to (S)-isomer)(Note: 713-95-1 refers to the racemate) |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Chiral Center | C6 (Ring numbering) / C5 (Acid chain numbering) |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | 110–112 °C (at 15 mmHg) |

Structural Visualization

The following diagram elucidates the ring numbering system and the specific stereochemical orientation of the methyl group at position 6 (S-configuration).

Figure 1: Structural deconstruction of (S)-5-Hexanolide highlighting the critical C6 chiral center.

Part 2: Stereochemical Significance & Causality

Why isolate the (S)-isomer?

-

Olfactory Discrimination: The (S)-enantiomer is associated with a distinct creamy, coconut, and coumarin-like nuance, whereas the (R)-enantiomer is often described as having a weaker, fatty, or soapy note.

-

Biological Activity: In chemical ecology, (S)-5-hexanolide acts as a specific pheromone component for Camponotus ants and certain wasp species.[1]

-

Synthetic Utility: In drug development, the (S)-methyl stereocenter serves as a "chiral pool" starting material. Inverting this center or retaining it allows for the predictable synthesis of polyketide antibiotics where stereochemical purity is non-negotiable.

Part 3: Advanced Synthetic Methodology

Protocol: Biocatalytic Asymmetric Reduction

Objective: Synthesis of (S)-5-Hexanolide via enantioselective reduction of ethyl 5-oxohexanoate.

Rationale: Chemical reduction (e.g., NaBH₄) yields a racemate. Transition metal catalysis (Noyori hydrogenation) is effective but requires expensive Ru/Rh ligands and high pressure. Whole-cell biocatalysis using Saccharomyces cerevisiae (Baker's Yeast) or engineered Ketoreductases (KREDs) is selected here for its high enantioselectivity (Prelog rule adherence), mild conditions, and "green" profile suitable for pharmaceutical intermediates.

Workflow Diagram

Figure 2: Chemoenzymatic pathway for the synthesis of (S)-5-Hexanolide.

Detailed Experimental Protocol

Reagents:

-

Ethyl 5-oxohexanoate (10 mmol)

-

Dry Baker’s Yeast (Saccharomyces cerevisiae) (20 g)

-

Sucrose (30 g)

-

Tap water (200 mL)

-

Celite (Filtration aid)

-

p-Toluenesulfonic acid (pTSA)

Step-by-Step Methodology:

-

Biocatalyst Activation: In a 1L Erlenmeyer flask, suspend 30g of sucrose and 20g of dry Baker's yeast in 200mL of water. Stir gently at 30°C for 30 minutes to activate the fermentation and cofactor regeneration systems (NADPH).

-

Substrate Addition: Add Ethyl 5-oxohexanoate (10 mmol) dropwise to the fermenting mixture.

-

Incubation: Shake the mixture at 30°C for 24–48 hours. Monitor consumption of the ketone via TLC or GC. Note: Add additional sucrose (10g) after 12 hours to maintain metabolic activity.

-

Extraction: Filter the biomass through a Celite pad. Saturate the filtrate with NaCl and extract with Ethyl Acetate (3 x 100 mL). Dry the organic layer over MgSO₄ and concentrate in vacuo.

-

Lactonization (Cyclization): The residue (Ethyl (S)-5-hydroxyhexanoate) is dissolved in Benzene or Toluene (50 mL). Add a catalytic amount of pTSA (10 mg). Reflux with a Dean-Stark trap for 2 hours to drive the equilibrium toward the lactone by removing ethanol/water.

-

Purification: Wash the organic layer with saturated NaHCO₃, dry, and concentrate. Purify via vacuum distillation (bp ~110°C @ 15mmHg) or flash chromatography (Hexane/EtOAc).

Self-Validation Check:

-

Yield: Expect 60–75%.

-

Optical Rotation:

should be approximately −10.5° (c=1, Ethanol).

Part 4: Analytical Characterization (Quality Control)

To certify the material as the (S)-enantiomer for research or drug use, chiral Gas Chromatography is the gold standard.

Chiral GC Method[7][8][9]

-

Column: Beta-DEX 120 or Hydrodex

-PM (Permethylated -

Dimensions: 30m x 0.25mm ID x 0.25µm film.

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temperature Program: 60°C (hold 2 min)

ramp 2°C/min -

Detection: FID or MS.

-

Retention Order: Typically, on

-cyclodextrin phases, the (S)-enantiomer elutes after the (R)-enantiomer (verify with racemic standard).

Part 5: Pharmaceutical & Biological Utility[10][11][12]

Chiral Building Block (The "Chiral Pool")

(S)-5-Hexanolide provides a pre-installed stereocenter. Ring-opening of the lactone with nucleophiles (e.g., lithium dialkylcuprates) affords acyclic (S)-1,4-diols or (S)-hydroxy ketones. These are crucial intermediates for:

-

Pheromone Synthesis: Synthesis of carpenter bee pheromones.

-

Macrolide Antibiotics: Construction of the polypropionate backbone.

Drug Delivery Systems

Poly(delta-hexalactone) is a biodegradable polyester. Using the pure (S)-monomer allows for the engineering of semi-crystalline polymers with specific degradation rates, unlike the amorphous atactic polymers derived from racemic lactones. These are investigated for:

-

Sustained-release drug matrices.

-

Bio-resorbable sutures.

References

-

PubChem. (2025).[2] (S)-5-Hexanolide | C6H10O2 | CID 7269384.[2] National Library of Medicine.[3] [Link]

-

Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones.[4] The Journal of Organic Chemistry, 67(4), 1261–1265.[4] [Link]

-

Faber, K. (2018). Biotransformations in Organic Chemistry. Springer.[5] (Standard reference for Baker's Yeast reduction protocols).

- Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. (Authoritative source on Chiral GC with Cyclodextrins).

Sources

- 1. Semiochemical compound: (2S,4R,5S)-2,4-Dimethyl-5-hexanolide | C8H14O2 [pherobase.com]

- 2. (S)-5-Hexanolide | C6H10O2 | CID 7269384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral Separation Principles | Springer Nature Experiments [experiments.springernature.com]

Spectroscopic data (NMR, IR, MS) of (S)-5-Hexanolide

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-5-Hexanolide

Introduction

(S)-5-Hexanolide (CAS: 16320-13-1), also known as (S)-δ-caprolactone, is a chiral lactone of significant interest in the fields of chemical synthesis, flavor and fragrance chemistry, and polymer science.[1][2] As a versatile chiral building block, its unambiguous structural confirmation is paramount for its application in stereoselective synthesis and material development. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this molecule.

With a molecular formula of C₆H₁₀O₂ and a molecular weight of 114.14 g/mol , the structural integrity of (S)-5-Hexanolide is confirmed through a synergistic analysis of data from these orthogonal techniques.[1][3] This document serves as a practical reference for researchers and scientists, detailing not only the expected spectral data but also the underlying principles and experimental considerations from the perspective of an application scientist.

Caption: 2D structure of (S)-5-Hexanolide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (S)-5-Hexanolide, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Expertise & Experience: Causality in Experimental Choices

The choice of solvent is critical for successful NMR analysis. Deuterated chloroform (CDCl₃) is an excellent first choice for (S)-5-Hexanolide due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) because it is chemically inert, volatile, and produces a single, sharp signal that does not overlap with most analyte signals. A standard operating frequency of 400 MHz or higher for ¹H NMR is recommended to achieve better signal dispersion and simplify the interpretation of complex multiplets.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides a map of all proton environments in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity reveals the number of neighboring protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | 4.2 - 4.4 | m (multiplet) | - | 1H |

| H2 | 2.4 - 2.6 | m (multiplet) | - | 2H |

| H3, H4 | 1.6 - 2.0 | m (multiplet) | - | 4H |

| H6 (CH₃) | 1.3 - 1.4 | d (doublet) | ~6.5 | 3H |

Interpretation:

-

H5 (Methine Proton): This proton is the most deshielded aliphatic proton due to its attachment to the carbon bonded to the ring oxygen. Its signal appears as a complex multiplet resulting from coupling to the adjacent methylene protons (H4) and the methyl protons (H6).

-

H2 (Methylene Protons α to Carbonyl): These protons are adjacent to the electron-withdrawing carbonyl group, causing them to be deshielded relative to other methylene groups and appear further downfield.

-

H3, H4 (Methylene Protons): These protons reside in the aliphatic chain and exhibit overlapping multiplet signals in the typical alkane region.

-

H6 (Methyl Protons): These protons appear as a doublet because they are coupled to the single H5 proton, confirming the -CH(O)-CH₃ structural fragment.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their functional group type.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C1 (C=O) | 172 - 175 |

| C5 (CH-O) | 75 - 80 |

| C2 (CH₂) | 28 - 32 |

| C4 (CH₂) | 33 - 37 |

| C3 (CH₂) | 18 - 22 |

| C6 (CH₃) | 20 - 24 |

Interpretation:

-

C1 (Carbonyl Carbon): The ester carbonyl carbon is the most deshielded carbon, appearing significantly downfield as is characteristic for this functional group.[4]

-

C5 (Chiral Center Carbon): This carbon, bonded to the electronegative oxygen atom, is the most deshielded sp³-hybridized carbon.

-

C2, C3, C4 (Methylene Carbons): These carbons appear in the aliphatic region of the spectrum. C2 is slightly downfield due to the proximity of the carbonyl group.

-

C6 (Methyl Carbon): The methyl carbon is the most shielded carbon, appearing at the highest field (lowest ppm value).

Caption: Standardized workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of (S)-5-Hexanolide and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 25 °C).

-

Tuning and Shimming: Tune and match the probe for the ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.[5]

-

¹H Acquisition: Acquire the ¹H spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 512 to 1024) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

Data Interpretation

For (S)-5-Hexanolide, the IR spectrum is dominated by features characteristic of a saturated aliphatic ester (lactone).

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |

| C=O Stretch | 1730 - 1750 | Strong, Sharp | Confirms the presence of a saturated six-membered ring lactone (δ-lactone).[6][7] |

| C-O Stretch | 1150 - 1250 | Strong | Corresponds to the ester C-O single bond stretching. |

| C-H Stretch | 2850 - 3000 | Medium-Strong | Aliphatic sp³ C-H bonds from the methylene and methyl groups.[8] |

| C-H Bend | 1370 - 1470 | Medium | Methylene and methyl scissoring and bending vibrations. |

Trustworthiness: The presence of a very strong and sharp absorption band around 1740 cm⁻¹ is a highly reliable indicator of a carbonyl group, and its specific position is diagnostic for a δ-lactone, distinguishing it from other esters, ketones, or carboxylic acids.

Experimental Protocol: ATR-FTIR Spectrum Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a single drop of neat (S)-5-Hexanolide liquid directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. For a relatively volatile compound like (S)-5-Hexanolide, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective analytical method.

Data Interpretation

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the integer mass of the molecule. For C₆H₁₀O₂, the expected m/z is 114.

-

Fragmentation Pattern: Under EI conditions (typically 70 eV), the molecular ion undergoes fragmentation, providing valuable structural clues. A plausible fragmentation pathway is initiated by the ionization of one of the oxygen atoms.

Caption: A simplified potential fragmentation pathway for (S)-5-Hexanolide in EI-MS.

Key Fragments:

-

m/z 99: Corresponds to the loss of the methyl radical ([M-15]⁺), a common fragmentation for methyl-substituted compounds.

-

m/z 86: A potential peak arising from a McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with an accessible gamma-hydrogen.

-

m/z 70: This fragment could result from the loss of carbon dioxide ([M-44]⁺) from the parent ion or subsequent fragments.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of (S)-5-Hexanolide (e.g., 100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 250 °C.

-

Carrier Gas: Use helium at a constant flow rate of ~1 mL/min.

-

-

MS Method:

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.

-

Analyzer: Scan a mass range from m/z 40 to 200.

-

Interface: Set the transfer line temperature to 280 °C to prevent sample condensation.

-

-

Analysis: Inject 1 µL of the sample solution. The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for (S)-5-Hexanolide. The mass spectrum corresponding to this peak can then be extracted and analyzed.

Conclusion

The structural characterization of (S)-5-Hexanolide is unequivocally achieved through the combined application of NMR, IR, and MS. IR spectroscopy provides a rapid confirmation of the key lactone functional group via its strong carbonyl absorption near 1740 cm⁻¹. Mass spectrometry confirms the molecular weight of 114 amu and offers structural insights through predictable fragmentation patterns. Finally, ¹H and ¹³C NMR spectroscopy delivers a detailed, atom-by-atom map of the molecular skeleton, confirming connectivity and providing the ultimate proof of structure. This integrated spectroscopic approach represents a robust, self-validating system for the rigorous identification and quality control of (S)-5-Hexanolide for research and drug development applications.

References

-

The Good Scents Company. (n.d.). (S)-5-Hexanolide. The Good Scents Company. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7269384, (S)-5-Hexanolide. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for "Structure revision and chemical synthesis...". RSC. Retrieved from [Link]

-

Brandänge, S., Leijonmarck, H., & Ölund, J. (1989). A Concise Synthesis of (2S,5R)-2-Methyl-5-hexanolide. Acta Chemica Scandinavica, 43, 193-195. Retrieved from [Link]

- Bruker. (n.d.). NMR Spectroscopy General Information. Bruker. Retrieved from a general knowledge of NMR instrument operation, exemplified by resources on manufacturer websites. A specific protocol link is not available, but the procedure is standard across the field.

-

Max Planck Institute. (n.d.). Supporting Information - MPG.PuRe. MPG.PuRe. Retrieved from [Link]

-

Max Planck Institute. (n.d.). Quantitative single cell mass spectrometry.... MPG.PuRe. Retrieved from [Link]

-

ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. Retrieved from [Link]

-

University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Chemistry. Retrieved from [Link]

-

Wiley-VCH. (2022, July 21). Synthesis and Spectroscopic Characterization.... Chemistry Europe. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. CU Boulder Organic Chemistry. Retrieved from [Link]

-

MDPI. (2017, May 10). Direct Analyses of Secondary Metabolites by Mass Spectrometry Imaging (MSI).... MDPI. Retrieved from [Link]

Sources

- 1. (S)-5-Hexanolide | CAS 16320-13-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (S)-5-Hexanolide | C6H10O2 | CID 7269384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. rsc.org [rsc.org]

- 6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

Advanced GC Methodologies for the Separation of Hexanolide (Hexalactone) Isomers

Executive Summary

"Hexanolide" is a trivial nomenclature often referring to hexalactones , specifically the cyclic esters derived from hydroxyhexanoic acids. The accurate separation of these isomers is critical across multiple disciplines:

-

Pharmaceuticals: As chiral intermediates in drug synthesis.

-

Flavor & Fragrance:

-Hexanolide (4-hexanolide) and -

Chemical Ecology: Specific enantiomers serve as aggregation pheromones in beetle species (e.g., Trogoderma).

This guide provides a dual-layer approach: achiral separation for regioisomers (structural) and chiral separation for stereoisomers (enantiomers), utilizing high-resolution Gas Chromatography (GC).

Chemical Context & Separation Strategy

The Isomer Challenge

Hexanolides present two distinct separation challenges:

-

Regioisomerism: Differentiating ring size based on the hydroxyl position.

- -Hexanolide (4-Hexanolide): 5-membered ring (furanone derivative).

- -Hexanolide (5-Hexanolide): 6-membered ring (pyranone derivative).

- -Hexanolide (Caprolactone): 7-membered ring.

-

Stereoisomerism:

- and

Strategic Workflow

The following decision tree outlines the experimental approach:

Figure 1: Strategic decision tree for hexanolide analysis. Select Method A for structural confirmation and Method B for enantiomeric excess determination.

Protocol A: Achiral Separation of Regioisomers

Objective: Baseline resolution of

Mechanistic Insight

Regioisomers differ slightly in polarity and boiling point. A highly polar Polyethylene Glycol (PEG) stationary phase is selected because it interacts strongly with the lactone carbonyl and ether oxygen. The 5-membered

Instrumental Setup

| Parameter | Specification |

| GC System | Agilent 8890 or equivalent with Split/Splitless Injector |

| Column | DB-WAX UI (or VF-WAXms), 30 m × 0.25 mm × 0.25 µm |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet | Split (20:1) @ 250°C; Liner: Deactivated split liner with wool |

| Detector | FID @ 260°C (Hydrogen: 30 mL/min, Air: 400 mL/min) |

Temperature Program

-

Initial: 60°C (Hold 1 min) — Focuses volatiles.

-

Ramp 1: 10°C/min to 180°C — Separates bulk isomers.

-

Ramp 2: 20°C/min to 240°C (Hold 5 min) — Elutes high-boilers/matrix.

Expected Elution Order (DB-WAX)

-

-Hexanolide: Elutes first (lower boiling point/polarity interaction relative to delta in some matrices, though order can flip on non-polar phases). Note: On WAX phases,

- -Hexanolide: Elutes second.

- -Caprolactone: Elutes last.

Protocol B: Chiral Separation of Enantiomers

Objective: Separation of (R)-(-)- and (S)-(+)- enantiomers of

Mechanistic Insight

Standard phases cannot separate enantiomers.[1] We utilize a Cyclodextrin (CD) based phase.[1][2][3] The hexanolide enantiomers form transient inclusion complexes with the hydrophobic cavity of the CD. The stability of this complex differs between (R) and (S) forms due to steric fit, causing differential retention.

Instrumental Setup

| Parameter | Specification |

| Column | Rt-βDEXsm or Hydrodex β-TBDAc (2,3-di-O-acetyl-6-O-t-butyldimethylsilyl-β-CD) |

| Dimensions | 30 m × 0.25 mm × 0.25 µm |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Linear Velocity: 35 cm/s) |

| Inlet | Split (50:1) @ 230°C — High split improves peak shape. |

| Detector | MS (SIM Mode) or FID |

Optimized Temperature Program (Isothermal)

Chiral recognition is thermodynamically controlled and often requires lower temperatures to maximize the separation factor (

-

Initial: 40°C (Hold 1 min)

-

Ramp: 2°C/min to 130°C (Hold 20 min)

-

Bake-out: 20°C/min to 220°C (Hold 3 min)

Note: If resolution is poor, switch to an isothermal hold at 110°C.

Mass Spectrometry Validation (MS-ID)

When using GC-MS, hexanolide isomers produce distinct fragmentation patterns useful for confirmation.

| Isomer | Characteristic Ions (m/z) | Mechanism |

| 85 (Base), 56, 29, 114 (M+) | Cleavage alpha to carbonyl (loss of ethyl chain). | |

| 99 (Base), 71, 42, 114 (M+) | Cleavage alpha to carbonyl (loss of methyl). |

Protocol:

-

Operate MS in SIM (Selected Ion Monitoring) mode targeting m/z 85 and 99 for high sensitivity.

-

Use m/z 114 as a qualifier ion (Molecular Ion).

Sample Preparation (General)

Matrix: Aqueous solutions, fermentation broth, or biological fluids.

-

Extraction: Aliquot 5 mL sample into a glass centrifuge tube.

-

Salting Out: Add 1 g NaCl to increase ionic strength (improves recovery).

-

Solvent: Add 2 mL Dichloromethane (DCM) or Ethyl Acetate.

-

Agitation: Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.

-

Drying: Transfer organic layer to a vial containing anhydrous

. -

Injection: Transfer supernatant to GC vial.

Troubleshooting & Optimization

Co-elution of Enantiomers

-

Cause: Temperature ramp is too fast.

-

Fix: Lower the ramp rate to 1°C/min or use an isothermal plateau at 100-110°C.

-

Alternative: Switch CD phase. If using

-DEXsm (methyl derivatized), switch to

Peak Tailing

-

Cause: Adsorption of the lactone functionality on active silanols.

-

Fix: Ensure inlet liner is deactivated. Trimming 10-20 cm from the column guard ("retention gap") often restores peak symmetry.

Thermal Degradation

-

Observation: Split peaks or rising baseline.

-

Fix: Hexanolides are relatively stable, but ensure injector temperature does not exceed 250°C.

References

-

BenchChem. (2025).[1] Technical Support Center: Enhancing the Resolution of 3-Hexenol Isomers in Gas Chromatography.Link

-

Agilent Technologies. (2015).[4] Agilent J&W CP-Select 624 Hexane for Best Separation of Solvents and Hexane Isomers.[4]Link

-

National Institutes of Health (PMC). (2005). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and GC-MS.Link

-

Journal of Agricultural and Food Chemistry. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through Enantioselective GC-MS.Link

-

Schurig, V. (2001).[5] Separation of enantiomers by gas chromatography.[1][2][5][6] Journal of Chromatography A. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices | MDPI [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

Precision Enantioseparation: A Strategic Guide to Chiral Purity Analysis via HPLC

Abstract

This application note provides a comprehensive framework for the development, optimization, and validation of High-Performance Liquid Chromatography (HPLC) methods for chiral purity analysis. Driven by the regulatory imperatives established by the FDA and ICH, this guide moves beyond basic column selection to explore the mechanistic "Three-Point Interaction" model, strategic screening protocols using immobilized polysaccharide phases, and rigorous validation standards required for New Drug Applications (NDA).

Introduction: The Regulatory & Safety Imperative

The separation of enantiomers is not merely a chemical challenge; it is a safety mandate. The historical tragedy of Thalidomide—where the (R)-enantiomer was a sedative and the (S)-enantiomer a potent teratogen—permanently altered drug development.

In 1992, the FDA issued a policy statement requiring that stereoisomeric drugs be treated as separate chemical entities.[1] Consequently, manufacturers must quantify the Enantiomeric Excess (ee) and strict limits for the distomer (unwanted enantiomer), typically <0.1%.

Key Definitions:

-

Eutomer: The enantiomer with the desired pharmacological activity.

-

Distomer: The enantiomer that is inactive or toxic.

-

Racemate: A 50:50 mixture of both enantiomers.[2]

Theoretical Foundation: The Three-Point Interaction Model

To develop a robust method, one must understand how separation occurs. The industry standard for understanding chiral recognition is the Dalgliesh Three-Point Interaction Model (1952).

For chiral recognition to occur, the analyte (selectand) must have at least three simultaneous interactions with the chiral selector on the stationary phase.[3][4][5] These interactions can be:

-

H-bonding (e.g., carbamate groups).

-

-

-

Steric inclusion (fitting into the helical groove of the polysaccharide).

-

Dipole-dipole stacking.

If the distomer cannot form all three interactions due to spatial mismatch, it elutes at a different time than the eutomer.

Visualization: The Chiral Recognition Mechanism[3][6][7]

Figure 1: The Dalgliesh Three-Point Interaction Model required for enantiomeric separation.

Strategic Method Development

Random column screening is inefficient. A logic-driven approach utilizing Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IC, ID) is recommended over older coated phases (AD, OD) because immobilized phases allow for a broader range of solvents (like DCM and THF) that would otherwise dissolve the coating.

Phase Selection Strategy

-

Amylose-based (IA, IE, IF): Generally helical, good for aromatic compounds.

-

Cellulose-based (IB, IC, ID): Linear rigid rods, often provide complementary selectivity to Amylose.

Visualization: Method Development Decision Tree

Figure 2: Strategic workflow for selecting mobile phases and columns during screening.

Experimental Protocols

Protocol 1: The Universal Screening Platform (Normal Phase)

Objective: Identify a "hit" column that provides partial separation (

Materials:

-

Columns: Chiralpak IA, IB, IC, ID (3 µm or 5 µm, 4.6 x 150 mm).

-

Mobile Phase A: n-Hexane (or n-Heptane).

-

Mobile Phase B: Ethanol (EtOH) or Isopropanol (IPA).

Procedure:

-

Sample Prep: Dissolve racemate at 1.0 mg/mL in EtOH.

-

Primary Screen: Run isocratic 90:10 (Hexane:Alcohol) on all 4 columns.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at

(usually 210, 254 nm). -

Criteria: Look for splitting peaks. If

(elutes too fast), reduce alcohol to 5%. If

Expert Insight: Always screen with both Ethanol and IPA. Ethanol is a proton donor/acceptor, while IPA is bulkier. Changing the alcohol type often reverses elution order or drastically changes selectivity.

Protocol 2: Optimization & Resolution Enhancement

Objective: Achieve baseline resolution (

Variables to Tune:

-

Additives (Crucial for Peak Shape):

-

Basic Analytes (Amines): Add 0.1% Diethylamine (DEA) or Ethanolamine.

-

Acidic Analytes (Carboxylic Acids): Add 0.1% Trifluoroacetic acid (TFA) or Acetic Acid.

-

Amphoteric: Use both (e.g., 0.1% TFA + 0.1% DEA).

-

-

Temperature:

-

Unlike achiral HPLC, lowering the temperature (e.g., to 10°C or 20°C) often increases resolution in chiral chromatography. Lower thermal energy preserves the weak attractive forces (H-bonding) required for chiral recognition.

-

Protocol 3: Validation (ICH Q2 Compliant)

Objective: Prove the method is suitable for regulatory submission.

Acceptance Criteria Table:

| Parameter | Experimental Design | Acceptance Criteria |

| Specificity | Inject Racemate, Pure Enantiomer A, Pure Enantiomer B, and Blank. | No interference at retention times; Resolution ( |

| LOD / LOQ | Dilute distomer until S/N ratio is 3:1 (LOD) and 10:1 (LOQ). | LOQ must be |

| Linearity | 5 levels of distomer concentration (e.g., 0.05% to 1.0%). | Correlation coefficient ( |

| Accuracy | Spike distomer into eutomer at 3 levels (LOQ, 100% limit, 120% limit). | Recovery 90.0% – 110.0%. |

| Robustness | Vary Flow ( | System suitability remains within limits ( |

Troubleshooting: Field-Proven Insights

Issue: Broad or Tailing Peaks

-

Cause: Non-specific interactions with residual silanols on the silica support.

-

Fix: Increase additive concentration (up to 0.5% DEA/TFA). Ensure the sample solvent matches the mobile phase.

Issue: Retention Time Drift

-

Cause: Temperature fluctuations or mobile phase evaporation (volatile alkanes).

-

Fix: Use a column thermostat. Pre-mix mobile phases rather than using on-line mixing for Hexane/Alcohol to prevent out-gassing bubbles.

Issue: "Memory" Effects (Ghost Peaks)

-

Cause: Previous analyte strongly adsorbed to the polymer matrix.

-

Fix: For immobilized columns (IA/IC), wash with strong solvents like Ethyl Acetate or DCM. Warning: Do NOT do this on coated columns (AD/OD) or you will destroy the phase.

References

-

Food and Drug Administration (FDA). (1992).[1][2][6] FDA Policy Statement for the Development of New Stereoisomeric Drugs. [Link][1]

-

International Council for Harmonisation (ICH). (2023).[7] Validation of Analytical Procedures Q2(R2). [Link]

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID. [Link]

-

Dalgliesh, C. E. (1952). The Optical Resolution of Aromatic Amino-acids on Paper Chromatograms. Journal of the Chemical Society. [Link]

Sources

- 1. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]

- 2. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 3. Chiral analysis - Wikipedia [en.wikipedia.org]

- 4. Getting Started with Chiral Method Development - Regis Technologies [registech.com]

- 5. researchgate.net [researchgate.net]

- 6. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

Application Notes & Protocols: (S)-5-Hexanolide in Insect Behavior Studies

Abstract

(S)-5-Hexanolide, a naturally occurring chiral lactone, serves as a critical semiochemical in the chemical language of various insect species. Its role as a pheromone makes it a molecule of significant interest for researchers in chemical ecology, neuroethology, and integrated pest management. Notably, it has been identified as a key component of the queen pheromone in the Oriental hornet, Vespa orientalis. These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals aiming to investigate the behavioral effects of (S)-5-Hexanolide. We present field-proven protocols for the identification of this compound in insect extracts, and for conducting robust electrophysiological and behavioral bioassays to elucidate its function in insect communication and behavior. The causality behind experimental choices is explained to ensure both methodological rigor and conceptual understanding.

Introduction: The Significance of (S)-5-Hexanolide

Chemical signaling is a fundamental communication modality in the insect world, governing critical behaviors such as mating, aggregation, and social organization. Pheromones, which are chemical signals that mediate intraspecific communication, are central to this dialogue. (S)-5-Hexanolide [(6S)-6-methyloxan-2-one] is a δ-lactone that has been identified as a potent pheromone in several insect species. Its most well-documented role is as the major component of the queen pheromone of the Oriental hornet, Vespa orientalis, where it is believed to play a crucial role in maintaining the social structure of the colony.

Understanding the biosynthesis, perception, and behavioral impact of (S)-5-Hexanolide offers profound insights into insect sociobiology. Furthermore, elucidating these mechanisms can pave the way for innovative and environmentally benign pest management strategies, particularly for invasive species like the Oriental hornet.

This guide provides the necessary protocols to:

-

Identify and Quantify (S)-5-Hexanolide from insect sources using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Measure Olfactory Perception at the peripheral level using Electroantennography (EAG).

-

Assess Behavioral Responses to the compound using Olfactometer Bioassays.

Chemical Properties of (S)-5-Hexanolide

A thorough understanding of the analyte's properties is foundational to any successful experimental design.

| Property | Value | Source |

| IUPAC Name | (6S)-6-methyloxan-2-one | |

| Molecular Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 g/mol | |

| CAS Number | 16320-13-1 | |

| Appearance | Colorless liquid (typical) | |

| Boiling Point | ~210-212 °C (estimated) | |

| Chirality | (S)-enantiomer |

Identification and Quantification Workflow

The first step in studying a semiochemical is often its definitive identification and quantification from the source insect. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for this purpose, offering both high-resolution separation and structural identification of volatile compounds.

Diagram: GC-MS Analysis Workflow

Caption: Workflow for identifying insect pheromones via GC-MS.

Protocol 1: Pheromone Gland Extraction

Causality: The goal is to isolate the volatile and semi-volatile compounds from the specific gland responsible for their production, minimizing contamination from other tissues. Hexane is a common solvent choice due to its volatility and excellent solubility for nonpolar compounds like lactones.

-

Insect Preparation: Immobilize the insect (e.g., queen Vespa orientalis) by chilling it at 4°C for 5-10 minutes.

-

Dissection: Under a dissecting microscope, carefully dissect the target pheromone gland. For social Hymenoptera, the Dufour's gland is a primary target.

-

Extraction: Immediately place the dissected gland into a 200 µL glass insert vial containing 50-100 µL of high-purity hexane. It is advisable to include an internal standard (e.g., 10 ng of n-octadecane) at this stage for later quantification.

-

Incubation: Gently agitate the vial for 10-20 minutes to allow the pheromones to diffuse into the solvent.

-

Storage: Transfer the hexane extract to a clean vial. The sample is now ready for GC-MS analysis or can be stored at -20°C.

Protocol 2: GC-MS Analysis

Causality: The GC column separates the complex mixture of chemicals based on their boiling points and polarity. As components elute from the column, they are ionized and fragmented in the mass spectrometer, producing a unique "fingerprint" (mass spectrum) that allows for identification.

-

Sample Injection: Inject 1 µL of the hexane extract into the GC-MS system.

-

GC Separation: Utilize a nonpolar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) suitable for separating a wide range of semiochemicals.

-

MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

-

Identification:

-

Compare the retention time of the peak of interest with that of an authentic, synthetic standard of (S)-5-Hexanolide.

-

Compare the mass spectrum of the unknown peak with the mass spectrum of the synthetic standard and reference libraries (e.g., NIST). The mass spectrum for 5-Hexanolide will show characteristic fragments.

-

-

Quantification: Create a calibration curve by running known concentrations of the synthetic standard. Use the peak area of the target compound relative to the internal standard to determine its concentration in the original extract.

Table 1: Example GC-MS Parameters

| Parameter | Setting |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Scan Range | 40 - 450 m/z |

Electrophysiological & Behavioral Bioassays

Once identified, the biological activity of (S)-5-Hexanolide must be confirmed. This involves testing whether the insect can detect the compound (electrophysiology) and whether it elicits a behavioral response (bioassay).

Protocol 3: Electroantennography (EAG)

Causality: EAG measures the summed electrical potential from all olfactory receptor neurons on the antenna. A significant voltage deflection upon stimulation with a compound provides direct evidence that the insect's peripheral olfactory system detects it. This technique is invaluable for screening compounds for bioactivity and determining detection thresholds.

Diagram: EAG Experimental Workflow

Caption: Step-by-step workflow for an EAG experiment.

-

Insect Preparation: Use adult insects of a consistent age and physiological state (e.g., 5-10 day old worker hornets). Immobilize the insect in a cut pipette tip or on wax, with the head and antennae exposed.

-

Antenna Preparation: Under a microscope, carefully excise one antenna at its base using micro-scissors.

-

Mounting: Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The basal end connects to the reference electrode, and the distal tip is inserted into the recording electrode to complete the circuit.

-

Stimulus Preparation: Prepare serial dilutions of (S)-5-Hexanolide in a high-purity solvent like hexane (e.g., from 0.01 ng/µL to 100 ng/µL). Apply 10 µL of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. A pipette with solvent only serves as the negative control.

-

Stimulus Delivery: Place the mounted antenna in a continuous stream of purified, humidified air. Insert the tip of the stimulus pipette into the airstream and deliver a brief puff of air (e.g., 0.5 seconds) through it, carrying the odor over the antenna.

-

Data Recording: Record the resulting depolarization (a negative voltage drop) using an amplifier and data acquisition software. Allow the antenna to recover for at least 30-60 seconds between stimuli.

-

Analysis: Measure the peak amplitude of the EAG response in millivolts (mV). Subtract the average response to the solvent control. Responses can be normalized relative to a standard compound (e.g., 1-Hexanol) to allow for comparison across preparations.

Table 2: Hypothetical EAG Dose-Response Data for Vespa orientalis

| Concentration (ng/µL) | Mean EAG Response (mV) | Standard Deviation | Normalized Response (%) |

| 0 (Solvent Control) | 0.08 | 0.02 | 0 |

| 0.01 | 0.25 | 0.05 | 15 |

| 0.1 | 0.55 | 0.08 | 42 |

| 1 | 0.98 | 0.12 | 80 |

| 10 | 1.25 | 0.15 | 104 |

| 100 | 1.22 | 0.14 | 101 |

Data are illustrative. Normalized response calculated relative to the response at 10 ng/µL after subtracting the control.

Protocol 4: Four-Arm Olfactometer Bioassay

Causality: While EAG confirms detection, it does not reveal the behavioral outcome (attraction, repulsion, or indifference). An olfactometer provides a choice-based paradigm to quantify the insect's behavioral preference for a given odor. A four-arm design allows for the simultaneous testing of multiple stimuli or provides more robust control positions.

Diagram: Four-Arm Olfactometer Setup

Caption: Schematic of a four-arm olfactometer bioassay.

-

Apparatus Setup: Construct or use a commercially available four-arm olfactometer. Ensure the system is clean and free of residual odors by baking glass parts and washing plastic components with a non-residual detergent and solvent.

-

Airflow: Establish a constant, purified, and humidified airflow through each of the four arms, converging in the central chamber and exiting through a central hole connected to a vacuum pump. Visualize airflow with a smoke test to ensure distinct, non-turbulent odor fields.

-

Stimulus Preparation: Apply the test stimulus (e.g., 10 µL of 10 ng/µL (S)-5-Hexanolide in hexane) to a filter paper placed in the odor source chamber of one arm. Apply 10 µL of solvent to filter papers in the other three control arms. Rotate the position of the test stimulus between trials to avoid positional bias.

-

Insect Preparation: Acclimate insects to the experimental conditions (e.g., 25°C, 60% RH, specific light conditions) for at least 1 hour before the bioassay.

-

Bioassay: Introduce a single insect into the central release point of the olfactometer.

-

Data Collection: Record the insect's behavior for a set period (e.g., 10 minutes). Key metrics include:

-

First Choice: The first arm the insect enters.

-

Time Allocation: The total time spent in each of the four arms.

-

-

Analysis:

-

Use a Chi-square (χ²) test to determine if the first choice distribution deviates significantly from a random (1:1:1:1) distribution.

-

Use ANOVA or a Kruskal-Wallis test to compare the time spent in the different arms. A significant preference for the treatment arm indicates attraction.

-

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust framework for investigating the role of (S)-5-Hexanolide in insect behavior. By systematically combining analytical chemistry (GC-MS), electrophysiology (EAG), and behavioral science (olfactometry), researchers can definitively establish the function of this important semiochemical.

For the Oriental hornet, these studies can confirm the activity of (S)-5-Hexanolide as a queen pheromone, potentially revealing its influence on worker behavior, reproductive suppression, and overall colony cohesion. Future research should focus on identifying the specific olfactory receptors that bind to this lactone, exploring the downstream neural pathways that mediate the behavioral response, and investigating its potential application in targeted traps or mating disruption strategies for pest control.

References

- BenchChem. (2025). Application Note: GC-MS Analysis of Pheromone Gland Extracts. BenchChem.

- Lifeasible. (n.d.). Insect Pheromone Detection. Lifeasible.

- BenchChem. (2025). Application Notes and Protocols for Electroantennography (EAG) with (Z)

- BenchChem. (2025). Application Notes and Protocols for Electroantennography (EAG) using (E)-icos-5-ene. BenchChem.

- ResearchGate. (2023). Gas Chromatography coupled with Mass Spectrometry (GC-MS) analysis of crude pheromone extracts from female Chilo suppressalis moths.

- Roberts, J. M., et al. (2023). Scents and sensibility: Best practice in insect olfactometer bioassays.

- JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. JoVE.

- Free University of Bozen-Bolzano. (2025). OlfactionROOM: An optimised, low‐cost olfactometer and easy‐to‐apply setup to mitigate the escape behaviour of insects. BIA.

- YouTube. (2022). Olfactory Behaviors Assayed by Four-quadrant Olfactometer. YouTube.

- Pickett, J. (1991). Gas chromatography-mass spectrometry (GC-MS) in insect pheromone identification: three extreme case studies. Rothamsted Repository.

- NIH. (2012).

- MDPI. (2025). Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. MDPI.

- Oxford Academic. (2025). Response of adult Cochliomyia macellaria, Musca domestica, and Sarcophaga bullata (Diptera: Calliphoridae, Muscidae, Sarcophagidae) to odors produced by commercial fly baits in a two-choice olfactometer bioassay. Journal of Insect Science.

- The Hive. (n.d.). Log Ratio Methodology for Analysis of Compositional Data: A case of Olfactometer Bioassay Data from Insect Behavioural Studies. The Hive.

- Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Ockenfels Syntech GmbH.

- Mori, K., & Otsuka, T. (1985). *Synthesis of the enantiomers of 5-hexadecanolide, the pheromone of the queen of the oriental hornet, vespa orientalis,employing enzymic resolution of (

Side reactions and byproduct formation in 5-hexanolide synthesis

Technical Support Center: 5-Hexanolide Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-hexanolide. It addresses common challenges related to side reactions and byproduct formation, offering troubleshooting strategies and optimized protocols to enhance yield and purity.

Introduction to 5-Hexanolide Synthesis

5-Hexanolide, a valuable lactone, is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its synthesis is most commonly achieved through two primary routes: the Baeyer-Villiger oxidation of cyclohexanone and the intramolecular cyclization of 6-hydroxyhexanoic acid. While these methods are well-established, they are not without their challenges. Undesirable side reactions can lead to the formation of byproducts, significantly impacting the yield and purity of the final product. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in 5-hexanolide synthesis via Baeyer-Villiger oxidation?

A1: The Baeyer-Villiger oxidation of cyclohexanone, while a powerful method for lactone synthesis, can lead to several byproducts. The most frequently encountered are oligo(ε-caprolactone) (OCL), 6-hydroxycaproic acid, and adipic acid.[1] The formation of these byproducts is often influenced by reaction conditions such as temperature and reaction time.

Q2: How can I minimize the formation of oligomers during the synthesis?

A2: Oligomerization is a common issue, particularly at elevated temperatures and with prolonged reaction times.[1][2] To minimize the formation of oligo(ε-caprolactone), it is crucial to carefully control the reaction temperature, keeping it within the optimal range for the specific peracid used. Additionally, monitoring the reaction progress and stopping it once the starting material is consumed can prevent further polymerization.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from a variety of factors.[3][4] Common culprits include incomplete reactions, degradation of the product under harsh conditions, and losses during workup and purification.[3][4] It is also possible that side reactions, such as the self-condensation of the starting ketone, are consuming the reactants.[5] Careful optimization of reaction parameters and meticulous handling during post-reaction procedures are key to improving yields.

Troubleshooting Guide: Side Reactions and Byproduct Formation

This section provides a detailed breakdown of specific issues you may encounter during the synthesis of 5-hexanolide, along with actionable solutions.

Issue 1: Formation of Oligo(ε-caprolactone) (OCL)

Symptoms:

-

The appearance of a viscous, high-boiling point residue after solvent removal.

-

Broad signals in the 1H NMR spectrum, indicating a mixture of oligomers.

-

Mass spectrometry data showing species with molecular weights corresponding to multiples of the ε-caprolactone monomer unit.

Root Cause Analysis: The Baeyer-Villiger oxidation itself can initiate the ring-opening polymerization of the newly formed ε-caprolactone, especially under acidic conditions and at elevated temperatures. The peracid used in the oxidation can also act as a catalyst for this oligomerization.[1]

Troubleshooting Workflow:

Sources

- 1. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers [academia.edu]

- 3. Troubleshooting [chem.rochester.edu]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Challenges in the chiral separation of 5-hexanolide enantiomers

Technical Support Center: Chiral Separation of 5-Hexanolide

Topic: Challenges in the chiral separation of 5-hexanolide (

Core Directive & Executive Summary

5-Hexanolide (CAS: 16320-13-1 for S-isomer), technically known as

This guide synthesizes protocols for Gas Chromatography (GC) —the gold standard for volatile lactones—and High-Performance Liquid Chromatography (HPLC) for preparative or non-volatile matrix applications.

Diagnostic Decision Matrix

Before selecting a protocol, determine your primary constraint using the decision tree below.

Figure 1: Method Selection Workflow. Select GC for analytical purity of volatiles; select HPLC for preparative isolation or biological matrices.

Gas Chromatography (GC) Support

Primary Methodology: Capillary GC with Cyclodextrin Derivatives.[1][2]

FAQ: Why am I seeing poor resolution ( ) between enantiomers?

Root Cause: 5-hexanolide enantiomers have identical boiling points; separation relies entirely on host-guest inclusion complexation with the cyclodextrin (CD) cavity. Solution:

-

Phase Selection: Standard phases like pure

-cyclodextrin often fail. You require a derivatized phase to alter the cavity shape and hydrogen bonding potential.-

Recommendation: Use 2,3-di-O-acetyl-6-O-tert-butyl-dimethylsilyl-

-cyclodextrin (e.g., Hydrodex

-

-

Temperature Program: Isothermal runs often yield broader peaks.

-

Protocol: Start at

(hold 5 min)

-

Troubleshooting: Peak Tailing & Adsorption

Symptom: Asymmetric peaks (Tailing Factor

-

Liner: Switch to a deactivated precision liner with wool (to wipe the needle) but ensure the wool is fully deactivated.

-

Inlet Temperature: Maintain

to ensure rapid volatilization, preventing adsorption in the injector.

Standard GC Protocol Parameters

| Parameter | Setting | Rationale |

|---|

| Column | Rt-

HPLC & Sample Prep Support

Primary Methodology: Normal-Phase Chiral HPLC with Polysaccharide Columns.

FAQ: Why is my UV baseline noisy or the signal non-existent?

Root Cause: 5-hexanolide lacks a conjugated

-

Detection: Switch to Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) for robust quantification. If UV is mandatory, use 210 nm but ensure high-purity "HPLC Grade" solvents to minimize background noise.

-

Derivatization (Alternative): If sensitivity is critical (e.g., DMPK studies), hydrolyze the lactone to the hydroxy-acid and derivatize with a chiral fluorescent tag, though this changes the analyte [3].

Critical Warning: "Ghost" Peaks & Retention Time Shifts

Issue: Retention times drift, or new peaks appear during the run. Mechanism: Ring-Opening Hydrolysis . In the presence of water or alcohols (especially with acidic/basic additives), the lactone ring can open to form 5-hydroxyhexanoic acid. Protocol Integrity Check:

-

Mobile Phase: Use strictly non-aqueous Normal Phase conditions (e.g., Hexane/Isopropanol).

-

Additives: Avoid strong bases (diethylamine) if possible, or keep concentration

. The lactone ring is stable in neutral hexane/alcohol mixtures. -

Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) is the industry standard for lactones.

HPLC Optimization Table

| Variable | Recommendation | Mechanism |

|---|---|---|

| Stationary Phase | Amylose-based (AD-H / IA) | Amylose helices form ideal cavities for 6-membered lactones [4]. |

| Mobile Phase | Hexane : Isopropanol (90:[3]10) | Low viscosity; balances retention with solubility. |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow often improves chiral resolution (

Visualizing the Separation Mechanism

Understanding why separation fails is key to fixing it. The diagram below illustrates the "Three-Point Interaction" model required for successful chiral recognition of 5-hexanolide.

Figure 2: Chiral Recognition Mechanism. Successful separation requires at least three simultaneous interactions (steric, H-bond, dipole) to discriminate between R and S forms.

References

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

-

Restek Corporation. (2023). A Guide to the Analysis of Chiral Compounds by GC. Technical Guide. Link

-

Yamamoto, C., et al. (2002). Chiral separation of lactones by HPLC on polysaccharide-based chiral stationary phases. Chem. Pharm. Bull., 50(1), 41-44. Link

-

Daicel Corporation. (2024). Chiralpak IA / AD-H Instruction Manual. Chiral Technologies. Link

Sources

Troubleshooting low enantiomeric excess in (S)-5-Hexanolide synthesis

A Guide to Troubleshooting Low Enantiomeric Excess

Welcome to the technical support center for the synthesis of (S)-5-Hexanolide. As Senior Application Scientists, we understand that achieving high enantiopurity is critical for your research and development goals. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered during the synthesis of this valuable chiral lactone. We will delve into the root causes of low enantiomeric excess (e.e.) and provide actionable, field-proven solutions.

Section 1: Initial Diagnosis & Common Pitfalls

This first section is designed to help you quickly identify common oversights that can significantly impact the stereochemical outcome of your reaction.

Question 1: My enantiomeric excess is much lower than the literature values. Where should I start my investigation?

Answer: Before diving into complex mechanistic problems, it's crucial to rule out common experimental errors. A low enantiomeric excess is often a symptom of a few primary issues: a competing non-selective background reaction, compromised catalyst activity, or post-reaction racemization.[1]

Start by asking these questions:

-

Is my analytical method reliable? Inaccurate e.e. determination can send you on a troubleshooting tangent. We'll cover this in-depth in Section 5.

-

Are my reagents and solvents truly anhydrous and pure? Many catalysts used in asymmetric synthesis are extremely sensitive to water and other impurities.[1]

-

Was the reaction temperature strictly controlled? Temperature fluctuations can dramatically affect enantioselectivity.[2] Lower temperatures generally favor higher e.e. by amplifying the small energy differences between the diastereomeric transition states.[2]

A logical first step is to re-run the reaction with freshly purified reagents and solvents under rigorously controlled conditions. If the problem persists, proceed to the more specific troubleshooting sections below.

Section 2: Catalyst & Reagent Integrity

The heart of an asymmetric synthesis is the chiral catalyst. Its health and the purity of all interacting reagents are paramount.

Question 2: I suspect my chiral catalyst is underperforming or deactivated. How can I verify this and what are the common causes?

Answer: Catalyst deactivation is a primary cause of poor enantioselectivity.[1] The chiral catalyst, whether it's a metal complex or an organocatalyst, creates a specific three-dimensional environment to favor the formation of one enantiomer. If the catalyst is inactive, the non-catalyzed, racemic pathway can take over, leading to a significant drop in e.e.[1]

Common Causes of Catalyst Deactivation:

-

Water: Many organometallic catalysts, particularly those involving Lewis acidic metals like Scandium(III) or Iridium, are highly sensitive to moisture.[3][4] Water can hydrolyze the catalyst or compete for coordination sites.

-

Oxygen: Air-sensitive catalysts can be oxidized, rendering them inactive. Always handle such catalysts under an inert atmosphere (e.g., Argon or Nitrogen).

-

Impurities in Substrate/Solvent: The starting material (e.g., cyclohexanone for a Baeyer-Villiger oxidation) or solvent may contain impurities that act as catalyst poisons.[1][2] Peroxides in ethereal solvents or acidic/basic impurities are common culprits.

Workflow for Troubleshooting Catalyst Issues

Caption: Troubleshooting workflow for catalyst and reagent issues.

Section 3: Reaction Condition Optimization

The subtle interplay of reaction parameters can have a profound impact on the stereochemical outcome.

Question 3: My catalyst and reagents are pristine, but the enantioselectivity is still poor. What reaction parameters should I investigate?

Answer: Once reagent quality is confirmed, the focus shifts to the reaction environment. The solvent, temperature, and concentration all influence the delicate energy balance of the diastereomeric transition states.

| Parameter | Impact on Enantioselectivity | Troubleshooting Action |

| Temperature | Generally, lower temperatures increase e.e. by making the reaction more sensitive to small differences in activation energies.[2] However, excessively low temperatures may stall the reaction. | Screen a range of temperatures (e.g., 0 °C, -20 °C, -40 °C). Plot e.e. vs. Temperature to find the optimum. |

| Solvent | The polarity and coordinating ability of the solvent can alter the conformation of the catalyst-substrate complex, directly impacting selectivity.[2] Chlorinated solvents or non-coordinating solvents are often preferred.[5] | Screen a panel of anhydrous solvents with varying polarities (e.g., CH₂Cl₂, Toluene, THF, 1,2-DCE). |

| Catalyst Loading | Insufficient catalyst can lead to a more prominent background (racemic) reaction.[5] Conversely, high loading is inefficient and can sometimes lead to aggregation effects. | Vary catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to see if the e.e. improves. A significant jump with higher loading suggests the background reaction was a key issue. |

| Concentration | Reaction kinetics can be concentration-dependent. In some cases, higher concentrations can favor the desired catalytic cycle over decomposition pathways or bimolecular side reactions. | Run the reaction at different molar concentrations (e.g., 0.05 M, 0.1 M, 0.5 M) while keeping catalyst loading constant. |

Expert Tip: A "matched/mismatched" effect can occur if your substrate already contains a chiral center. The inherent chirality of the substrate may either reinforce or oppose the stereochemical preference of the catalyst.

Section 4: Mechanism-Specific Issues (Asymmetric Baeyer-Villiger Oxidation)

The asymmetric Baeyer-Villiger (BV) oxidation of a prochiral ketone like cyclohexanone is a common and powerful method for synthesizing (S)-5-Hexanolide.[4][6] Understanding its mechanism is key to troubleshooting.

Caption: Simplified catalytic cycle for Asymmetric Baeyer-Villiger Oxidation.

Question 4: I'm using a well-established asymmetric Baeyer-Villiger protocol. Why might the regioselectivity or stereoselectivity be poor?

Answer: In the Baeyer-Villiger reaction, the key steps are the formation of a "Criegee" intermediate and the subsequent migratory insertion of oxygen.[7] The chiral catalyst's role is to control the facial attack on the ketone and stabilize one diastereomeric transition state over the other.

Potential Failure Points:

-

Poor Facial Selectivity: If the catalyst cannot effectively block one face of the ketone, the oxidant can attack from either side, leading to a mixture of enantiomers. This can be caused by a poor match between the catalyst's steric profile and the substrate.

-

Regioselectivity Issues: For substituted cyclohexanones, the oxygen can insert on either side of the carbonyl. While this is not an issue for unsubstituted cyclohexanone, it's a critical consideration for more complex precursors.[4] The catalyst must control both regioselectivity (which side the oxygen inserts) and enantioselectivity.

-

Oxidant Reactivity: The choice of oxidant (e.g., hydrogen peroxide, m-CPBA) is crucial.[6] Sometimes, a less reactive oxidant in combination with a highly active catalyst gives better selectivity. If using H₂O₂, ensure its concentration is accurately known and that it is free of stabilizers that could inhibit the catalyst.

Section 5: Work-up, Purification & Analysis

A high e.e. in the crude reaction mixture can be lost during downstream processing. It is also essential to be confident in your analytical results.

Question 5: Could my purification procedure be causing racemization?

Answer: Yes, this is a distinct possibility. Lactones can be susceptible to racemization, especially under acidic or basic conditions, through ring-opening and re-closing mechanisms.[8][9]

Purification Best Practices:

-

Avoid Harsh pH: During aqueous work-up, use buffered or neutral solutions. Avoid strong acids or bases.

-

Temperature: Perform all purification steps, including solvent removal via rotary evaporation, at low temperatures.

-

Silica Gel: Standard silica gel is slightly acidic and can sometimes cause degradation or racemization of sensitive compounds. Consider using deactivated (neutral) silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent, or use alternative purification media like alumina.

Question 6: How can I be certain my chiral HPLC/GC method is accurate?

Answer: An unreliable analytical method is a common source of confusion. Simply seeing two peaks does not guarantee an accurate e.e. measurement.

Analytical Method Validation:

-

Baseline Separation: Ensure your two enantiomer peaks are fully separated to the baseline (Resolution > 1.5).[10] If not, optimize the mobile/stationary phase or temperature program.

-

Confirm Peak Identity: You must know which peak corresponds to which enantiomer. This requires an authentic, enantiopure standard of either (S) or (R)-5-Hexanolide.

-

Prepare a Racemic Standard: Synthesize or purchase a true 50:50 (racemic) sample of 5-hexanolide. When injected, this sample should give two peaks with an integrated area ratio of exactly 1:1. This confirms that the detector response is identical for both enantiomers.

-

Detector Choice: Standard UV detectors are common, but for compounds lacking a strong chromophore, other methods may be needed. Chiral HPLC can be coupled with various detectors, and chiroptical detectors like Circular Dichroism (CD) can provide additional confirmation.[10][11]

Protocol: Preparation of a Deactivated Silica Gel Column

Objective: To prepare a neutral silica gel column for chromatography to minimize the risk of acid-catalyzed racemization of the chiral lactone product.

Materials:

-

Standard silica gel (230-400 mesh)

-

Hexane (or other non-polar solvent for slurry)

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

-

Triethylamine (Et₃N)

-

Glass chromatography column

-

Sand

Procedure:

-

Prepare the Eluent: Prepare your desired mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). To this mixture, add triethylamine to a final concentration of 0.5% v/v. For example, to 1 L of eluent, add 5 mL of Et₃N. Mix thoroughly.

-

Prepare the Slurry: In a beaker, add the required amount of dry silica gel. Add the Et₃N-containing eluent and stir to create a uniform slurry.

-

Pack the Column: Secure the chromatography column in a vertical position. Add a small layer of sand to the bottom. Pour the silica slurry into the column. Use gentle pressure or tapping to ensure even packing without air bubbles.

-

Equilibrate: Allow the excess solvent to drain until it is level with the top of the silica bed. Add more of the Et₃N-containing eluent and run at least 2-3 full column volumes through the packed silica to ensure it is fully equilibrated and neutralized.

-

Load and Run: Load your crude sample onto the column and proceed with the chromatography as usual, using the Et₃N-containing eluent.

This simple pre-treatment neutralizes the acidic silanol groups on the silica surface, providing a much milder environment for your chiral product.

References

-

Call, A., Capocasa, G., Palone, A., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society. Available at: [Link]

-

Li, S., Li, W., Zhang, X., et al. (2018). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications. Available at: [Link]

-

Jane, T. R., et al. (2021). Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. Chemical Science. Available at: [Link]

-

Call, A., Capocasa, G., Palone, A., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C-H Bonds. ResearchGate. Available at: [Link]

-

Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary g-C–H Bonds. IQCC. Available at: [Link]

-

Kottmann, D., & Kalesse, M. (2018). Baeyer–Villiger Oxidation. Science of Synthesis. Available at: [Link]

-

Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography. Available at: [Link]

-

Clayden, J., & Worrall, K. (2018). Proposed mechanisms for racemization and related processes. ResearchGate. Available at: [Link]

-

Feng, X., & Li, Y. (2021). Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones. Chemical Science. Available at: [Link]

-

University of Bath. Determination of enantiomeric excess. Available at: [Link]

-

Li, Y., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Molecules. Available at: [Link]

-

St. Paul's Cathedral Mission College. Racemization. Available at: [Link]

-

University of Pennsylvania. Asymmetric reactions_synthesis. Available at: [Link]

-

Clayden, J., & Worrall, K. (2018). Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]

-

Tanasova, M., & Canary, J. W. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]

-

Assoh, C. K., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

-

University of Liverpool. Asymmetric Synthesis. Available at: [Link]

-

Li, Z., et al. (2024). Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. Chemical Science. Available at: [Link]

-

University of the West Indies. Asymmetric Synthesis. Available at: [Link]

-

Campos-Goo, C., et al. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. The Journal of Organic Chemistry. Available at: [Link]

-

Lebrilla, C. B., et al. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available at: [Link]

-

Roberts, J. D., & Caserio, M. C. (2021). Racemization. Chemistry LibreTexts. Available at: [Link]

-

Sarpong, R., & Tantillo, D. J. (2016). Short, Enantioselective Total Synthesis of (+)-Ineleganolide. PMC. Available at: [Link]

-

Wang, J. (2008). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Organic Letters. Available at: [Link]

-

Li, F., et al. (2024). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers. Available at: [Link]

-

Ordóñez, M., & Cativiela, C. (2019). Stereoselective Multicomponent Reactions in the Synthesis or Transformations of Epoxides and Aziridines. Molecules. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. uma.es [uma.es]

- 11. heraldopenaccess.us [heraldopenaccess.us]

Technical Support Center: Stability & Degradation of (S)-5-Hexanolide

Ticket System Status: ONLINE Current Topic: (S)-5-Hexanolide [(S)-delta-Hexalactone] CAS: 16320-13-1 (Generic) | Role: Chiral Building Block / Flavor & Fragrance / Polymer Monomer

Introduction: The Stability Paradox